molecular formula C27H26N4O2 B12470205 N-[2-(dimethylamino)phenyl]-4-[(E)-(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide

N-[2-(dimethylamino)phenyl]-4-[(E)-(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12470205
M. Wt: 438.5 g/mol
InChI Key: AWQDHCHKNLCGRL-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide typically involves multiple steps. One common method includes the condensation of 2-(dimethylamino)aniline with 2,5-dimethylphenylhydrazine in the presence of a suitable catalyst. This is followed by cyclization and subsequent functional group modifications to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 4-(dimethylamino)phenyldiphenylphosphine
  • Phenyl isocyanate

Uniqueness

N-[2-(dimethylamino)phenyl]-4-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]-1-oxonaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N4O2

Molecular Weight

438.5 g/mol

IUPAC Name

N-[2-(dimethylamino)phenyl]-4-[(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H26N4O2/c1-17-13-14-18(2)23(15-17)29-30-24-16-21(26(32)20-10-6-5-9-19(20)24)27(33)28-22-11-7-8-12-25(22)31(3)4/h5-16,32H,1-4H3,(H,28,33)

InChI Key

AWQDHCHKNLCGRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C

Origin of Product

United States

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